molecular formula C18H25N3OS B2398759 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1226437-55-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B2398759
CAS RN: 1226437-55-3
M. Wt: 331.48
InChI Key: WZJXNWYMITWWHO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, also known as DPI 3290, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity, assessed through various in vitro methods. The study focuses on the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).

Anticonvulsant Activity

Research into alkanamide derivatives bearing pyrazole rings has shown that specific structural modifications can lead to compounds with notable anticonvulsant activity. This study emphasizes the structure-activity relationship and the potential for developing new therapeutic agents (Tarikogullari et al., 2010).

Anti-inflammatory Activity

A series of acetamide derivatives were synthesized and evaluated for their anti-inflammatory properties. Among these compounds, several showed significant activity, highlighting the potential for new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Herbicidal and Fungicidal Activities

The synthesis and biological evaluation of a compound incorporating the benzofuran and pyrazol moieties demonstrated moderate herbicidal and fungicidal activities. This work explores the potential agricultural applications of such chemical structures (Hu Jingqian et al., 2016).

Glutaminase Inhibitors

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors has shown promise in identifying potent inhibitors with improved drug-like properties. These compounds could play a role in therapeutic strategies targeting cancer metabolism (Shukla et al., 2012).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-13(2)23-17-7-5-16(6-8-17)12-18(22)19-9-10-21-15(4)11-14(3)20-21/h5-8,11,13H,9-10,12H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJXNWYMITWWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)SC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

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